

In-Depth Technical Guide: Crystal Structure Analysis of (S)-(+)-Mandelamide

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Compound of Interest

Compound Name: (S)-(+)-Mandelamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of **(S)-(+)-Mandelamide**, a key chiral intermediate in the synthesis of various pharmaceuticals. The information presented is collated from recent crystallographic studies, offering insights into its solid-state conformation and intermolecular interactions. This guide is intended to serve as a valuable resource for researchers in crystallography, medicinal chemistry, and drug development.

Introduction

(S)-(+)-Mandelamide ((S)-2-Hydroxy-2-phenylacetamide) is a crucial chiral building block. Its three-dimensional structure and intermolecular interactions in the solid state are of significant interest for understanding its physical properties, stability, and role in chiral resolution processes. Recent studies have successfully determined the crystal structure of enantiopure (S)-Mandelamide, providing valuable data for crystal engineering and the development of diastereomeric cocrystal systems for chiral resolution.^{[1][2]} This guide details the experimental procedures for obtaining and analyzing this crystal structure.

Experimental Protocols

The methodologies outlined below are based on the successful determination of the **(S)-(+)-Mandelamide** crystal structure.^[1]

Crystallization of (S)-(+)-Mandelamide

High-quality single crystals suitable for X-ray diffraction were obtained via slow evaporation.

- Preparation: 20.2 mg of synthesized **(S)-(+)-Mandelamide** was dissolved in 5 mL of methanol (MeOH) with gentle heating to ensure complete dissolution.[2]
- Evaporation: The resulting solution was filtered to remove any particulate matter. The clear filtrate was then left undisturbed in a loosely covered container at room temperature.
- Crystal Formation: Colorless, plate-like crystals suitable for single-crystal X-ray diffraction (SCXRD) were harvested after a period of 3 to 5 days.[2]

Single-Crystal X-ray Diffraction (SCXRD)

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

- Crystal Selection: A suitable single crystal was selected under an optical microscope (Zeiss Stemi 2000) and mounted for data collection.[2]
- Data Collection: SCXRD data was collected on a Bruker APEX II DUO diffractometer. The instrument was equipped with a monochromator and used Copper K α radiation ($\lambda = 1.54178 \text{ \AA}$).[2]
- Structure Solution and Refinement: The crystal structure was solved and refined using the SHELX suite of programs.[2] All non-hydrogen atoms were refined using anisotropic displacement parameters. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
- Data Analysis and Visualization: The software packages PLATON, Mercury, and DIAMOND were used for the analysis of hydrogen bonds and for the creation of structural diagrams.[2]

Data Presentation

The crystallographic data for **(S)-(+)-Mandelamide** has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2269506–2269512.[1] The following tables summarize the key parameters from the crystal structure analysis as reported in the primary literature.[1][2]

Table 1: Crystal Data and Structure Refinement for **(S)-(+)-Mandelamide**.

Parameter	Value
Empirical Formula	C₈H₉NO₂
Formula Weight	151.16
Temperature	Value from Source
Wavelength	1.54178 Å
Crystal System	Value from Source
Space Group	Value from Source
Unit Cell Dimensions	
a (Å)	Value from Source
b (Å)	Value from Source
c (Å)	Value from Source
α (°)	Value from Source
β (°)	Value from Source
γ (°)	Value from Source
Volume (Å ³)	Value from Source
Z	Value from Source
Density (calculated) (g/cm ³)	Value from Source
Absorption Coefficient (mm ⁻¹)	Value from Source
F(000)	Value from Source
Data Collection & Refinement	
Theta range for data collection (°)	Value from Source
Index ranges	Value from Source
Reflections collected	Value from Source
Independent reflections	Value from Source

Parameter	Value
Goodness-of-fit on F^2	Value from Source
Final R indices [$I > 2\sigma(I)$]	Value from Source
R indices (all data)	Value from Source
Largest diff. peak and hole ($e.\text{\AA}^{-3}$)	Value from Source

Source: Huang, S., et al. (2025). Crystal Growth & Design, 25(1), 1-12.[[1](#)]

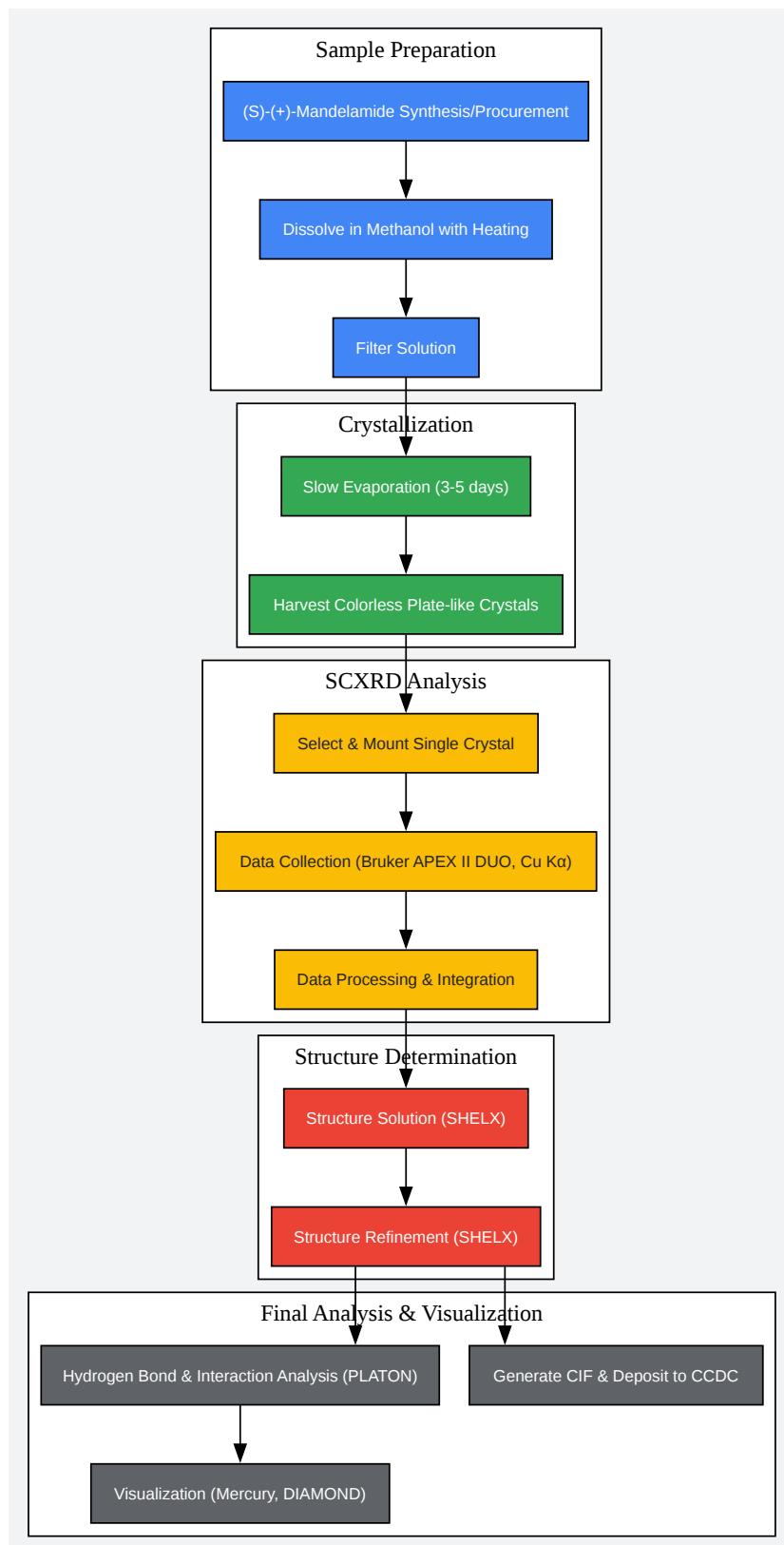
Table 2: Selected Bond Lengths and Angles for **(S)-(+)-Mandelamide**.

Bond/Angle	Length (\AA) / Angle ($^\circ$)
Bond Lengths	
O1 - C1	Value from Source
N1 - C1	Value from Source
C1 - C2	Value from Source
O2 - C2	Value from Source
C2 - C3	Value from Source
Bond Angles	
O1 - C1 - N1	Value from Source
O1 - C1 - C2	Value from Source
N1 - C1 - C2	Value from Source
O2 - C2 - C1	Value from Source
O2 - C2 - C3	Value from Source
C1 - C2 - C3	Value from Source

Source: Huang, S., et al. (2025). Crystal Growth & Design, 25(1), 1-12.[[1](#)]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of **(S)-(+)-Mandelamide**.

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Caption: Workflow for the Crystal Structure Analysis of **(S)-(+)-Mandelamide**.

Conclusion

The crystal structure of enantiopure **(S)-(+)-Mandelamide** has been successfully elucidated, providing foundational data for its application in stereochemistry and pharmaceutical manufacturing.^[1] The analysis reveals a well-defined three-dimensional arrangement and a network of intermolecular interactions that govern its crystal packing. This detailed structural information is invaluable for professionals engaged in crystal engineering, enabling the rational design of cocrystals and facilitating advanced methods for chiral resolution.

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References

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- 2. [DSpace](https://cora.ucc.ie) [cora.ucc.ie]
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